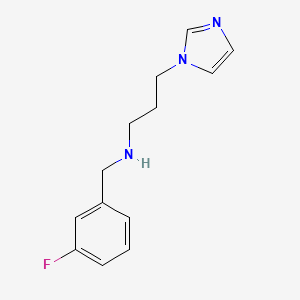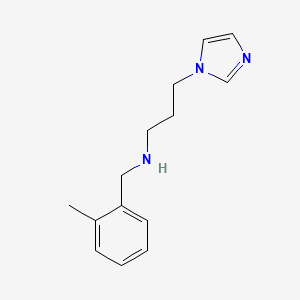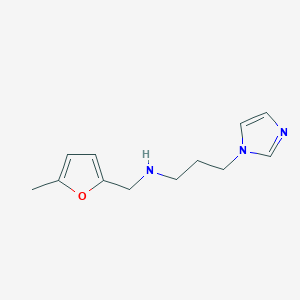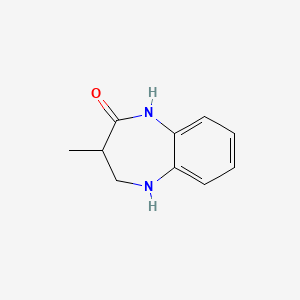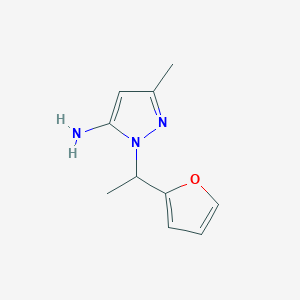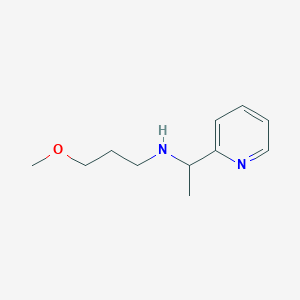
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar amines. For instance, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine is described, which suggests that the compound may also be synthesized through related methods involving aminomethylation and subsequent modifications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of complex structures with chiral centers. For example, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . This indicates that the synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could potentially involve similar asymmetric synthesis techniques to introduce chirality and specific functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can be complex, with multiple chiral centers and potential for coordination with metal ions. For instance, the triamines described in the first paper can coordinate with Cu(II) ions, leading to pentacoordinated complexes in the solid state . This suggests that the compound may also exhibit interesting coordination behavior, which could be analyzed through techniques such as X-ray crystallography.
Chemical Reactions Analysis
The related compounds discussed in the papers are involved in various chemical reactions, including coordination with metal ions and protection/deprotection steps in synthesis. For example, the preparation of heterocyclic systems from acetyl amino propenoates involves multiple steps, including the use of these compounds as reagents for the synthesis of pyrido[1,2-a]pyrimidin-4-ones and related heterocycles . This indicates that (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could also be a versatile intermediate in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine are not directly reported, the properties of similar compounds can provide some insights. The optically active triamines exhibit specific behaviors in solution, such as coordination to metal ions, which can be studied by acidimetric titration and spectroscopic measurements . The solubility, stability, and reactivity of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could be inferred from such studies on related compounds.
科学的研究の応用
Novel Analgesic Therapies
- Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, is highlighted for its potential in producing therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists. This signifies its role in advancing analgesic therapies (Urits et al., 2019).
Heterocyclic Aromatic Amines in Food Safety
- The review on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in biological matrices, foodstuff, and beverages, presents an extensive coverage of their analysis due to PhIP's carcinogenic effects in rodents, highlighting the role of liquid chromatography coupled to mass spectrometry in the sensitive qualitative and quantitative analysis of these compounds (Teunissen et al., 2010).
Chemistry of Pyridine Derivatives
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes offers insights into their preparation procedures, properties, and potential for further investigation in unknown analogues (Boča et al., 2011).
Catalysis in Organic Synthesis
- Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids with aromatic, heterocyclic, and aliphatic amines as coupling partners demonstrate the potential for commercial exploitation in organic synthesis, highlighting the importance of catalyst optimization (Kantam et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-methoxy-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(12-8-5-9-14-2)11-6-3-4-7-13-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSLJVIEUZHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
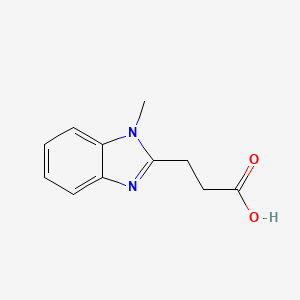
![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)


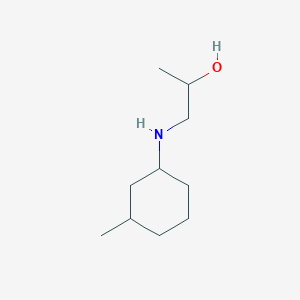

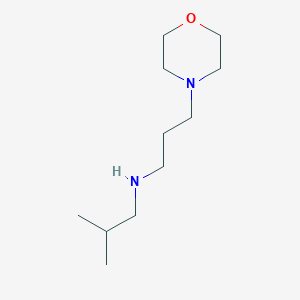
![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)
